2-Sulfamoylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22975. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

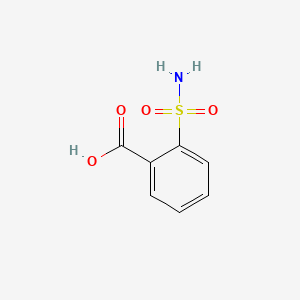

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNIOKSLVIGAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37558-01-3 (mono-hydrochloride salt), 632-24-6 (Parent) | |

| Record name | 2-Sulfamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50903017 | |

| Record name | 2-Sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-24-6, 37558-01-3 | |

| Record name | 2-Sulfamoylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sulfamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, o-sulfamoyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CARBOXYBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN32FEG3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Compound Identification and Properties

An In-Depth Technical Guide to 2-Sulfamoylbenzoic Acid for Advanced Research

This guide provides an in-depth technical overview of this compound (CAS No: 632-24-6), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable scaffold in medicinal chemistry, particularly in the synthesis of targeted therapeutics. This document moves beyond basic data to explain the causality behind its synthesis, characterization, and application, ensuring a robust understanding for its practical use in the laboratory.

This compound, also known as o-sulfamoylbenzoic acid or 2-carboxybenzenesulfonamide, is an off-white crystalline solid.[1] Its structure, featuring both a carboxylic acid and a sulfonamide group ortho to each other on a benzene ring, provides two key functional handles for synthetic elaboration. This arrangement is fundamental to its utility as a building block for more complex molecules.[2]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 632-24-6 .[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 632-24-6 | PubChem[3], LookChem[2] |

| Molecular Formula | C₇H₇NO₄S | PubChem[3], LookChem[2] |

| Molecular Weight | 201.20 g/mol | PubChem[3] |

| Melting Point | 154-156 °C | LookChem[2] |

| Appearance | White to off-white crystalline powder | N/A |

| IUPAC Name | This compound | PubChem[3] |

| Density | 1.536 g/cm³ | LookChem[2] |

| XLogP3 | -0.4 | PubChem[3], LookChem[2] |

| Hydrogen Bond Donors | 2 | LookChem[2] |

| Hydrogen Bond Acceptors | 5 | LookChem[2] |

These properties are critical for experimental design, influencing choices of solvent systems for reactions and purification, as well as predicting the compound's behavior in physiological environments.

Synthesis and Mechanistic Rationale

The synthesis of sulfamoylbenzoic acids and their derivatives is a well-established process in organic chemistry, typically involving a multi-step sequence starting from a simpler benzoic acid precursor. The following workflow outlines a common and logical approach.

Caption: LPA₂ receptor activation pathway by an SBA-derived agonist.

Mechanism of Action: By replacing a sulfur atom in a known LPA₂ agonist with a sulfamoyl moiety (-NH-SO₂-), researchers created compounds that fit precisely into the LPA₂ ligand-binding pocket. [5]This binding activates downstream signaling pathways known to inhibit apoptosis and promote cell regeneration, offering a therapeutic strategy for mitigating cellular damage. [5]

Diuretic and Antihypertensive Agents

Historically, sulfamoylbenzoic acid derivatives have been extensively studied for their diuretic effects. [6]Compounds like Indapamide, which is structurally related, are well-known hypotensive and diuretic agents. [6]The core structure is essential for the diuretic activity, although modern research often aims to separate the potent antihypertensive effects from strong diuresis to avoid adverse effects like hypokalemia. [6]Patents describe novel derivatives where modifications to the core structure modulate these activities, providing powerful hypotensive action with minimal diuretic impact. [6]

Analytical Characterization and Quality Control

Verifying the identity and purity of this compound is essential for its reliable use in research and development. A multi-pronged approach using standard analytical techniques is recommended.

Table 2: Standard Analytical Protocols

| Technique | Purpose | Typical Protocol & Expected Results |

| HPLC (High-Performance Liquid Chromatography) | Purity Assessment & Quantification | Column: C18 reverse-phase. Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer, pH 4.4) and an organic solvent (e.g., methanol or acetonitrile). [7]Detection: UV at ~230-235 nm. [7]Expected Result: A single major peak with ≥95% purity. [5] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural Confirmation | Solvent: DMSO-d₆ or CD₃OD. Expected Result: A characteristic pattern of aromatic protons, along with exchangeable peaks for the carboxylic acid and sulfonamide protons. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Technique: Electrospray Ionization (ESI), negative mode. Expected Result: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 200.0. |

| Melting Point | Purity Indication | Apparatus: Digital melting point apparatus. Expected Result: A sharp melting point range consistent with the reference value (154-156 °C). A broad range indicates impurities. [2] |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8][10]Avoid contact with skin and eyes. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [8][10]

Conclusion

This compound (CAS: 632-24-6) is more than a simple chemical intermediate; it is a strategically important molecular scaffold. Its dual functionality allows for diverse synthetic modifications, leading to the development of highly specific and potent therapeutic agents, from cytoprotective LPA₂ agonists to cardiovascular drugs. A thorough understanding of its properties, synthesis, and analytical validation is essential for any researcher aiming to leverage its potential in the complex landscape of drug discovery.

References

- Title: this compound Source: PubChem, National Center for Biotechnology Inform

- Title: this compound Source: LookChem URL:[Link]

- Title: Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same (EP0068239A2)

- Title: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: National Center for Biotechnology Inform

- Title: this compound (632-24-6)

- Title: 2-Methoxy-5-sulfamoylbenzoic acid Source: PubChem, National Center for Biotechnology Inform

- Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases Source: National Center for Biotechnology Inform

- Title: Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor Source: PubMed, N

- Title: CAS No : 632-24-6 | Product Name : this compound Source: Pharmaffili

- Title: Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate (CN105439915A)

- Title: HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden Source: UST Journals URL:[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (632-24-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 7. journals.ust.edu [journals.ust.edu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Core Physicochemical Properties and Molecular Weight

An In-depth Technical Guide to 2-Sulfamoylbenzoic Acid: Molecular Weight, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 632-24-6), a key chemical intermediate in pharmaceutical synthesis. We will delve into its fundamental physicochemical properties, with a core focus on the determination of its molecular weight, and provide validated protocols for its synthesis, purification, and analytical characterization. This document is designed to serve as a practical resource for scientists engaged in medicinal chemistry, process development, and analytical research.

This compound, also known as o-sulfamoylbenzoic acid or 2-carboxybenzenesulfonamide, is a bifunctional organic molecule containing both a carboxylic acid and a sulfonamide group.[1][2] This unique structure makes it a valuable building block in the synthesis of more complex molecules.[3][4]

Quantitative Data Summary

A precise understanding of the physicochemical properties of a compound is the foundation of all subsequent experimental work. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄S | PubChem[1] |

| Average Molecular Weight | 201.20 g/mol | PubChem[1], Sigma-Aldrich, LookChem[3] |

| Monoisotopic Mass | 201.00957888 Da | PubChem[1] |

| CAS Number | 632-24-6 | Santa Cruz Biotechnology[5], Sigma-Aldrich |

| Melting Point | 154-156 °C | LookChem[3] |

| pKa (Predicted) | 3.13 ± 0.36 | LookChem[3] |

| Appearance | White Powder / Crystals | Sigma-Aldrich[6] |

| Density | 1.536 g/cm³ | LookChem[3] |

Determination of Molecular Weight: Theoretical and Experimental Approaches

The molecular weight of a compound is a cornerstone of its identity, essential for stoichiometric calculations in synthesis and for structural confirmation. It is crucial to distinguish between two key terms:

-

Average Molecular Weight (or Molar Mass): This is calculated using the weighted average of the natural abundances of the isotopes of each element in the formula. For C₇H₇NO₄S, this value is approximately 201.20 g/mol .[1] This is the value used for weighing out reagents for chemical reactions.

-

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). Its value is 201.00957888 Da.[1] This is the value that is precisely measured by high-resolution mass spectrometry (HRMS).

While the molecular formula provides a theoretical mass, experimental verification is a mandatory step in compound validation. Mass spectrometry is the definitive technique for this purpose.

Experimental Protocol: Molecular Weight Verification by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a self-validating system for confirming the molecular weight of this compound.

Causality Behind Experimental Choices:

-

ESI: Electrospray ionization is a soft ionization technique ideal for polar, thermally labile molecules like this compound, as it minimizes fragmentation and preserves the molecular ion.

-

Negative Ion Mode: The presence of the acidic carboxylic acid group (pKa ≈ 3.13) makes the molecule readily deprotonated.[3] Therefore, negative ion mode detection of the [M-H]⁻ ion is highly sensitive and specific.

-

Methanol/Water Mobile Phase: This solvent system is compatible with ESI and effectively solubilizes the analyte for introduction into the mass spectrometer. A small amount of formic acid or ammonium acetate can be added to improve ionization efficiency if needed, but is often unnecessary in negative mode for a strong acid.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of synthesized this compound. Dissolve it in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution. Further dilute this stock solution 1:100 in 50:50 methanol:water to a final concentration of 1 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium formate or a commercial ESI-L low concentration tuning mix) according to the manufacturer's instructions to ensure mass accuracy.

-

Infusion Analysis: Set the mass spectrometer to operate in negative ion mode. Infuse the 1 µg/mL sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Look for the deprotonated molecular ion [M-H]⁻.

-

Data Interpretation: The theoretical m/z for the [M-H]⁻ ion is calculated as (Monoisotopic Mass of C₇H₇NO₄S) - (Mass of H⁺) = 201.0096 - 1.0078 = 200.0018. A measured m/z value within 5 ppm of this theoretical value confirms the elemental composition and thus the molecular weight.

Visualization: Workflow for Molecular Weight Confirmation

Caption: Workflow for experimental molecular weight verification using ESI-MS.

Synthesis and Purification

The synthesis of this compound is well-established, often proceeding from readily available starting materials. One common laboratory-scale synthesis involves the hydrolysis of saccharin, which itself is derived from toluene.[3] An alternative industrial approach involves the direct chlorosulfonation of benzoic acid followed by amination.[7]

Experimental Protocol: Synthesis via Chlorosulfonation of Benzoic Acid

This protocol describes a robust method for preparing this compound.

Causality Behind Experimental Choices:

-

Chlorosulfonic Acid: This powerful reagent serves as both the solvent and the electrophile for the sulfonation reaction. Using it in excess drives the reaction to completion.

-

Ice Bath (0-5 °C): The reaction of chlorosulfonic acid with benzoic acid is highly exothermic. Strict temperature control is critical to prevent uncontrolled side reactions and decomposition of the starting material, ensuring a higher yield and purity of the desired sulfonyl chloride intermediate.

-

Ammonium Hydroxide: A concentrated aqueous solution of ammonia is used for the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate. This converts the reactive sulfonyl chloride into the stable sulfonamide. The reaction is also highly exothermic and requires cooling.

-

Acidification: The product exists as an ammonium salt in the basic reaction mixture. Acidification with concentrated HCl protonates the carboxylate and sulfonamide, causing the neutral this compound to precipitate out of the aqueous solution due to its lower solubility.

Step-by-Step Methodology:

-

Chlorosulfonation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place 10 g of benzoic acid into the flask. Cool the flask in an ice-water bath. Cautiously add 50 mL of chlorosulfonic acid dropwise with stirring, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 2 hours until the evolution of HCl gas ceases.

-

Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This will precipitate the 2-(chlorosulfonyl)benzoic acid intermediate.

-

Amination: Filter the crude 2-(chlorosulfonyl)benzoic acid and wash with cold water. Without drying, transfer the wet solid to a beaker and cool in an ice bath. Slowly add concentrated ammonium hydroxide with stirring until the mixture is strongly basic. Stir for 1 hour, allowing the mixture to warm to room temperature.

-

Precipitation: Cool the resulting solution in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2. A white precipitate of this compound will form.

-

Purification (Recrystallization): Filter the crude product and wash with a small amount of cold water. To purify, dissolve the crude solid in a minimum amount of hot water, treat with activated charcoal if necessary to remove colored impurities, and filter hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry in a vacuum oven at 50-60 °C to a constant weight.

Visualization: Synthesis Pathway

Sources

- 1. This compound | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (632-24-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Sulfamoylbenzoic Acid

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 2-Sulfamoylbenzoic acid (CAS 632-24-6), a compound of significant interest in medicinal chemistry and synthetic applications. As a key intermediate and a metabolite of various pharmaceutical and agrochemical compounds, a thorough understanding of its physical characteristics is paramount for process optimization, formulation development, and analytical method design. This document moves beyond a simple datasheet to offer in-depth analysis, field-proven experimental protocols, and the scientific rationale behind the observed properties, including thermal behavior, solubility, acidity, and spectroscopic signatures. All data and claims are grounded in authoritative references to ensure scientific integrity.

Introduction: The Scientific Imperative

This compound, also known as o-sulfamoylbenzoic acid, occupies a crucial position in chemical science. Structurally, it is a bifunctional molecule, incorporating both a carboxylic acid and a sulfonamide group on a benzene ring. This unique arrangement dictates its physical and chemical behavior, influencing everything from its crystal lattice energy to its interaction with biological targets. It is recognized as a transformation product of several important compounds, including the herbicides Metsulfuron-methyl and Tribenuron-methyl.[1] A precise characterization of its physical properties is not merely an academic exercise; it is a foundational requirement for any research or development program involving this molecule. This guide provides the necessary data and methodological insights to empower researchers in their work.

Molecular Structure and Core Identifiers

A foundational understanding of the physical properties begins with the molecule's structure and identity.

-

IUPAC Name: this compound[1]

-

Synonyms: o-Sulfamoylbenzoic acid, 2-Carboxybenzenesulfonamide[1]

-

CAS Number: 632-24-6[1]

-

Molecular Formula: C₇H₇NO₄S[1]

-

Molecular Weight: 201.20 g/mol [1]

The logical relationship between the key functional groups—the aromatic ring, the carboxylic acid, and the sulfonamide—is pivotal. These groups govern the molecule's polarity, its capacity for hydrogen bonding, and its acidic nature, all of which are explored in the subsequent sections.

Caption: Core functional groups of this compound.

Thermal and Physicochemical Properties

The thermal behavior and fundamental physicochemical parameters are critical for handling, purification, and formulation. The data presented below are synthesized from multiple chemical databases and predictive models.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [1] |

| Melting Point | 154-156 °C | [1] |

| Boiling Point | 454.8 °C at 760 mmHg | [1] |

| Density | 1.536 g/cm³ | |

| Flash Point | 228.8 °C | [1] |

| Water Solubility | 3616.44 mg/L (Estimated) | [2] |

| LogP (XLogP3) | -0.4 |

Expertise & Experience: Interpreting the Data

The melting point of 154-156 °C is indicative of a stable crystal lattice, reinforced by strong intermolecular forces, primarily hydrogen bonding facilitated by both the carboxylic acid and sulfonamide groups. The high boiling point is consistent with a molecule of this molecular weight and polarity. The negative LogP value suggests a high degree of hydrophilicity, predicting good solubility in polar solvents like water, which aligns with qualitative descriptions.[1]

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of compound purity.

Methodology: Capillary Melting Point Apparatus (Thiele Tube or Digital)

-

Sample Preparation: Finely powder a small amount of dry this compound. Jab the open end of a capillary tube into the powder to load a small sample.[3]

-

Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 1-2 mm.[4]

-

Apparatus Setup: Place the capillary tube in the heating block of a calibrated digital melting point apparatus or attach it to a thermometer inserted into a Thiele tube containing mineral oil.[3]

-

Heating:

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[3]

-

For a refined measurement, allow the apparatus to cool. Then, heat rapidly to within 20 °C of the approximate melting point.[3]

-

Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[3]

-

-

Observation & Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. A pure sample should exhibit a narrow range (0.5-1.0 °C).

Caption: Workflow for accurate melting point determination.

Acidity and pKa

The acidity of this compound is primarily defined by the carboxylic acid group. The pKa is a critical parameter in drug development, influencing solubility, absorption, and receptor binding.

-

Predicted pKa: 3.13 ± 0.36

Trustworthiness: Causality Behind the Value

The predicted pKa of ~3.13 is lower (more acidic) than that of benzoic acid itself (pKa ≈ 4.2). This increased acidity is an expected consequence of the electron-withdrawing nature of the adjacent sulfamoyl group (-SO₂NH₂). This group pulls electron density away from the carboxylate conjugate base, stabilizing it and thereby facilitating proton dissociation. Understanding this intramolecular electronic effect is key to predicting the behavior of related analogs.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its precision and reliability.[5]

Methodology: Automated Potentiometric Titration

-

System Calibration: Calibrate the pH electrode using standard, certified buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]

-

Sample Preparation: Accurately prepare a solution of this compound (e.g., 1 mM) in a suitable solvent system. For compounds with limited water solubility, aqueous-organic mixtures (e.g., methanol-water) can be used, though this will yield an apparent pKa (pKaapp).[5] Maintain a constant ionic strength using an inert salt like 0.15 M KCl.[6]

-

Titration:

-

Place the sample solution in a jacketed vessel to maintain a constant temperature.

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of acids.[6]

-

Using a calibrated auto-buret, titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).[7]

-

Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.[6]

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically where the pH is equal to the pKa at the half-equivalence point.[8] Perform at least three replicate titrations to ensure reproducibility.[6]

Spectroscopic Profile

The spectroscopic signature of this compound provides definitive structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the carboxylic acid, sulfonamide, and aromatic ring.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]

-

C-H Stretch (Aromatic): Weaker, sharp peaks will appear just above 3000 cm⁻¹ (~3030-3080 cm⁻¹).[9]

-

N-H Stretch (Sulfonamide): Two distinct, medium-intensity peaks are expected in the ~3250-3350 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary sulfonamide N-H bonds.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption is expected between 1680-1710 cm⁻¹, typical for an aromatic carboxylic acid.[9][10]

-

S=O Stretch (Sulfonyl): Two strong absorptions are characteristic of the sulfonyl group: an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.

-

C=C Stretch (Aromatic): Medium-intensity peaks will be present in the 1450-1600 cm⁻¹ region.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon atoms. (Note: Specific chemical shifts are predicted based on analogous structures and substituent effects; DMSO-d₆ is a common solvent for this type of molecule).[11][12]

¹H NMR (Proton NMR)

-

-COOH Proton: A very broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.

-

-SO₂NH₂ Protons: A singlet corresponding to two protons, typically in the 7-8 ppm region. Its chemical shift can be concentration and temperature-dependent.

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet system in the aromatic region (~7.5-8.2 ppm). Due to the ortho-substitution pattern, they will exhibit complex splitting patterns (e.g., doublet of doublets, multiplets). The proton ortho to the carbonyl group is expected to be the most deshielded (furthest downfield).

¹³C NMR (Carbon NMR)

-

Carbonyl Carbon (-COOH): Expected in the ~167-170 ppm range.

-

Aromatic Carbons: Six distinct signals are expected in the ~125-140 ppm range. The carbon attached to the carboxylic acid (C1) and the carbon attached to the sulfonamide group (C2) will be quaternary and their shifts significantly influenced by these substituents. The remaining four carbons will show signals corresponding to C-H groups.

Crystalline Structure

The solid-state properties of this compound are defined by its crystal structure. The Cambridge Structural Database (CSD) contains the crystal structure data for this compound.

Analysis of the crystal structure reveals extensive intermolecular hydrogen bonding. The carboxylic acid groups typically form centrosymmetric dimers via strong O-H···O hydrogen bonds.[13] Furthermore, the sulfonamide group acts as both a hydrogen bond donor (N-H) and acceptor (S=O), creating a robust three-dimensional network. This network is the direct cause of the compound's crystalline nature, relatively high melting point, and influences its dissolution kinetics. The specific arrangement of molecules in the unit cell, including potential π-stacking interactions between benzene rings, contributes to the overall stability of the solid state.[13][14]

Conclusion

This guide has synthesized critical data on the physical properties of this compound, grounding it in established scientific principles and providing actionable experimental protocols. The interplay between the carboxylic acid and sulfonamide functional groups defines its thermal stability, acidity, solubility, and spectroscopic characteristics. The information presented herein serves as a reliable resource for scientists engaged in synthesis, formulation, and analysis, enabling more efficient and informed research and development.

References

- Melting point determination. (n.d.). Retrieved from Department of Chemistry, University of Calgary.

- This compound. (n.d.). LookChem.

- This compound (632-24-6). (n.d.). Chemchart.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

- Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare.

- This compound | C7H7NO4S | CID 69436. (n.d.). PubChem.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.

- Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. (n.d.). Proprep.

- What functional groups would be present in benzoic acid and seen on the IR spectrum? (2020, October 20). Quora.

- Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Using an IR Spectrometer: Solid Benzoic Acid. (2017, July 25). YouTube.

- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.).

- Thermodynamic Modelling for Solubility of Methyl 2-Sulfamoylbenzoate in Sixteen Organic Solvents from T (272.15–324.15 K) and Dissolution Properties. (n.d.). ResearchGate.

- 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). (n.d.). Human Metabolome Database.

- 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). (n.d.). Human Metabolome Database.

- Crystal structure of p-sulfamoylbenzoic acid,H2NSO2C6H4COOH. (n.d.). ResearchGate.

- Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (n.d.). ResearchGate.

- Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (n.d.). Semantic Scholar.

- Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (n.d.). CNR-IRIS.

- thiodibenzoic acid and benzoic acid: crystal structure, Hirshfeld surfa. (2018, December 1). CORE.

- Solubility of Benzoic Acid in Mixed Solvents. (n.d.). ResearchGate.

- Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. (n.d.). ResearchGate.

- Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. (n.d.). ResearchGate.

Sources

- 1. This compound | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pennwest.edu [pennwest.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. quora.com [quora.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to the Synthesis of 2-Sulfamoylbenzoic Acid

This guide provides a comprehensive technical overview of the primary synthesis pathways for 2-sulfamoylbenzoic acid (also known as 2-carboxybenzenesulfonamide), a key intermediate in the development of various pharmaceuticals. Intended for researchers, medicinal chemists, and professionals in drug development, this document details the underlying chemistry, step-by-step experimental protocols, and critical process parameters for the successful laboratory-scale synthesis of this important compound.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry, primarily due to the presence of both a carboxylic acid and a sulfonamide group in an ortho relationship on the benzene ring. This unique arrangement allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including as diuretics, anticonvulsants, and carbonic anhydrase inhibitors. A thorough understanding of its synthesis is therefore crucial for the efficient and scalable production of novel drug candidates.

This guide will explore the most established and practical synthetic routes to this compound, providing not only the procedural steps but also the scientific rationale behind the choice of reagents and conditions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₄S | [1] |

| Molar Mass | 201.20 g/mol | [1] |

| Melting Point | 153.12 °C (decomposes) | [2] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Water Solubility | 3616.44 mg/L | [2] |

| pKa | 2.08 ± 0.25 | [3] |

Synthesis Pathways

There are two primary and well-established pathways for the synthesis of this compound: the oxidation of o-toluenesulfonamide and the chlorosulfonation of benzoic acid followed by amination. A third, less common route starting from phthalic anhydride will also be discussed.

Pathway 1: Oxidation of o-Toluenesulfonamide

This classical approach is historically significant as it is related to the synthesis of saccharin, where this compound can be an intermediate or a byproduct. The core of this method is the oxidation of the methyl group of o-toluenesulfonamide to a carboxylic acid.

Reaction Scheme

Caption: Synthesis of this compound via chlorosulfonation and amination.

Mechanism of Chlorosulfonation and Amination

-

Electrophilic Aromatic Substitution: The chlorosulfonation of benzoic acid is an electrophilic aromatic substitution reaction. Chlorosulfonic acid acts as the electrophile. The carboxylic acid group is a deactivating, meta-directing group, which would suggest substitution at the 3-position. However, under certain conditions, the ortho-product can be obtained, although a mixture of isomers is common.

-

Nucleophilic Acyl Substitution: The resulting 2-carboxybenzenesulfonyl chloride is then treated with ammonia. The nitrogen atom of ammonia acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide.

Detailed Experimental Protocol

Part A: Chlorosulfonation of Benzoic Acid

Materials:

-

Benzoic acid

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional, can improve yield)

-

Crushed ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), place chlorosulfonic acid (approximately 3-5 molar equivalents). Cool the flask in an ice-water bath.

-

Addition of Benzoic Acid: Slowly and in portions, add benzoic acid (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours until the reaction is complete (monitoring by TLC is recommended). In some procedures, a small amount of thionyl chloride is added to facilitate the reaction.

-

Work-up: Cool the reaction mixture back to 0°C. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

-

Isolation: A white precipitate of 2-carboxybenzenesulfonyl chloride will form. Collect the solid product by vacuum filtration and wash it with cold deionized water. The product should be used immediately in the next step as it is sensitive to moisture.

Part B: Amination of 2-Carboxybenzenesulfonyl Chloride

Materials:

-

2-Carboxybenzenesulfonyl chloride (from Part A)

-

Aqueous ammonia (concentrated)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Reaction Setup: In a beaker or flask, cool concentrated aqueous ammonia in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly and in small portions, add the crude 2-carboxybenzenesulfonyl chloride from Part A to the cold ammonia solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, continue to stir the mixture in the ice bath for about 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and carefully acidify it with concentrated hydrochloric acid to a pH of ~2. This compound will precipitate out of the solution.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

Pathway 3: Synthesis from Phthalic Anhydride (A Less Common Route)

While less frequently cited for the direct synthesis of this compound, phthalic anhydride can be a conceptual starting point. A plausible, though not widely documented, route would involve the sulfonation of phthalic anhydride followed by a selective reaction with ammonia to open the anhydride ring and form the sulfonamide.

Plausible Reaction Scheme

Caption: A conceptual pathway from phthalic anhydride.

The practical execution of this route would require careful control of reaction conditions to achieve selective amination at the anhydride carbonyl adjacent to the sulfonyl group. This pathway is presented for conceptual completeness but is not as established as the previous two methods.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show aromatic protons in the range of 7.5-8.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and the sulfonamide protons will also be present as a broad singlet.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show signals for the aromatic carbons, with the carboxyl carbon appearing at a characteristic downfield position (~165-175 ppm).

-

Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum will exhibit characteristic absorption bands for the different functional groups:

-

Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)

-

N-H stretching from the sulfonamide (~3200-3400 cm⁻¹)

-

C=O stretching from the carboxylic acid (~1700 cm⁻¹)

-

S=O stretching from the sulfonamide (two bands, ~1350 and ~1160 cm⁻¹)

-

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.

-

Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.

-

Concentrated acids and bases are corrosive and should be handled with care.

Conclusion

This guide has detailed the primary synthetic pathways to this compound, providing both the theoretical underpinnings and practical experimental protocols for its laboratory-scale preparation. The oxidation of o-toluenesulfonamide and the chlorosulfonation of benzoic acid followed by amination represent the most reliable and well-documented methods. For researchers and professionals in drug development, a mastery of these synthetic routes is essential for the efficient production of this valuable intermediate and its derivatives, paving the way for the discovery of new and improved therapeutic agents.

References

- PubChem. This compound.

- The Royal Society of Chemistry.

- PubChem. 2-Hydroxy-5-sulfamoylbenzoic acid.

- ResearchGate. Reactions of sulfonation, hydrolysis and alcoholysis of PA and SPA. [Link]

- ResearchGate.

- New Journal of Chemistry.

- Chemchart. This compound (632-24-6). [Link]

Sources

- 1. This compound | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (632-24-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 2736-23-4 CAS MSDS (2,4-Dichloro-5-sulfamoylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

o-Sulfamoylbenzoic acid chemical structure

An In-depth Technical Guide to o-Sulfamoylbenzoic Acid: Structure, Synthesis, and Application

Abstract

o-Sulfamoylbenzoic acid, the ortho-isomer within the sulfamoylbenzoic acid family, is a versatile chemical intermediate and structural motif of significant interest to researchers in medicinal chemistry and drug development. Distinct from its more widely documented para-isomer (Carzenide), o-sulfamoylbenzoic acid serves as a crucial building block derived from the hydrolysis of saccharin. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and spectroscopic profile. A detailed, field-proven protocol for its synthesis and purification is presented, emphasizing the causal chemistry behind the experimental methodology. Furthermore, this document explores its critical role as a molecular scaffold in the design of targeted therapeutics, including potent and specific LPA2 receptor agonists, highlighting its value in modern drug discovery pipelines.

Chemical Identity and Physicochemical Properties

o-Sulfamoylbenzoic acid, systematically named 2-sulfamoylbenzoic acid, is an organic compound featuring both a carboxylic acid and a sulfonamide group attached to a benzene ring in an ortho (1,2) substitution pattern.[1] This arrangement confers specific chemical properties and steric configurations that are pivotal for its reactivity and application in synthesis.

Chemical Structure

The molecule consists of a benzene ring co-substituted with a carboxyl group (-COOH) and an aminosulfonyl group (-SO₂NH₂). The proximity of these two functional groups allows for potential intramolecular interactions, such as hydrogen bonding, which influences its crystal structure and chemical behavior.[2]

Caption: 2D Chemical Structure of o-Sulfamoylbenzoic Acid.

Chemical Identifiers and Properties

A summary of key identifiers and computed physicochemical properties is provided below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 632-24-6 | PubChem[1] |

| Molecular Formula | C₇H₇NO₄S | PubChem[1] |

| Molecular Weight | 201.20 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N | PubChem[1] |

| InChI | InChI=1S/C₇H₇NO₄S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H₂,8,11,12) | PubChem[1] |

| InChIKey | KDNIOKSLVIGAAN-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | -0.4 | PubChem[1] |

| Physical Form | White, flake-like solid / colorless crystals | ResearchGate[2] |

| Primary Hazards | Irritant | PubChem[1] |

Spectroscopic Profile

The structural identity and purity of o-sulfamoylbenzoic acid are unequivocally confirmed through a combination of spectroscopic techniques. The following data represent characteristic analytical signatures.

| Technique | Solvent/Method | Characteristic Peaks/Signals (δ in ppm, ν in cm⁻¹) | Source |

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 7.95 (m, 1H, aromatic), 7.62–7.75 (m, 3H, aromatic), 7.18 (s, 2H, -NH₂) | ResearchGate[2] |

| ¹³C NMR | 100 MHz, DMSO-d₆ | δ 169.0 (-COOH), 141.1, 132.1, 131.8, 130.9, 129.3, 127.3 (aromatic C) | ResearchGate[2] |

| IR | Neat | ν 3321 (N-H, broad), 1715 (C=O), 1270 & 1157 (S=O) | ResearchGate[2] |

| LRMS | FAB | m/z: 202 [M+H]⁺ (53.5%), 403 [2M+H]⁺ (18.3%) | ResearchGate[2] |

Synthesis and Purification

The most direct and high-yielding synthesis of o-sulfamoylbenzoic acid is achieved through the alkaline hydrolysis of commercially available saccharin (o-benzoic sulfimide).[2] This process efficiently opens the cyclic sulfonamide ring.

Reaction Workflow: Saccharin Hydrolysis

Caption: Workflow for the synthesis of o-Sulfamoylbenzoic Acid.

Detailed Experimental Protocol

This protocol is adapted from established and validated laboratory procedures.[2]

Materials:

-

Saccharin (0.997 g, 5.5 mmol)

-

Sodium hydroxide (0.5 g, 12.5 mmol)

-

Distilled water (25 ml)

-

15% Hydrochloric acid

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine saccharin (0.997 g), sodium hydroxide (0.5 g), and distilled water (25 ml).

-

Causality: NaOH acts as the nucleophile (as hydroxide) to attack the carbonyl carbon of the saccharin imide, initiating the hydrolytic cleavage of the robust cyclic sulfonamide ring. An excess is used to ensure complete reaction.

-

-

Hydrolysis: Heat the mixture to reflux and maintain for 1 hour. The solution should become clear as the saccharin dissolves and reacts.

-

Cooling: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Acidification and Precipitation: Carefully acidify the solution to a pH of approximately 4 by adding 15% HCl dropwise while stirring. A white precipitate will form.

-

Causality: The product exists as the water-soluble sodium salt (sodium 2-sulfamoylbenzoate) in the alkaline solution. Acidification protonates the carboxylate and sulfonamide groups, drastically reducing the molecule's water solubility and causing it to precipitate out.

-

-

Isolation: Cool the mixture in an ice bath or freezer to maximize precipitation. Collect the white, flake-like product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold distilled water to remove residual salts (NaCl) and acid.

-

Drying: Dry the product to yield crude o-sulfamoylbenzoic acid. A typical yield is around 97%.

-

Purification (Optional): For high-purity analytical samples, recrystallize the crude product from a methanol and chloroform (1:1) solution to obtain colorless crystals.[2]

Applications in Medicinal Chemistry and Drug Development

The o-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry due to its synthetic accessibility and its ability to present key pharmacophoric features—a hydrogen bond donor (sulfonamide -NH₂), hydrogen bond acceptors (sulfonyl and carboxyl oxygens), and an aromatic ring for π-stacking interactions.

Scaffold for LPA₂ Receptor Agonists

Recent drug discovery efforts have identified o-sulfamoylbenzoic acid (referred to as SBA or sulfamoyl benzoic acid) as a core scaffold for developing the first specific agonists of the Lysophosphatidic Acid (LPA) receptor 2.[3] LPA₂ is a G protein-coupled receptor (GPCR) that mediates protective effects in the gut and has anti-apoptotic properties, making it a valuable therapeutic target.[3]

In this context, the o-sulfamoylbenzoic acid core serves as a non-lipid mimic of the native LPA ligand. The carboxylic acid and sulfonamide groups are critical for interacting with key residues in the LPA₂ binding pocket, while synthetic modification of the sulfonamide nitrogen allows for the introduction of various "tail" groups to optimize potency and specificity.[3] This work has led to the discovery of analogues with picomolar activity, demonstrating the power of this scaffold in rational drug design.[3]

Caption: Pharmacophore model of an o-SBA derivative in a receptor.

Building Block for Antihypertensive Agents

The sulfamoylbenzoic acid chemical class, in general, is known for its diuretic and antihypertensive properties.[4] The o-isomer can be synthetically activated, for example, by converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride.[4] This reactive intermediate can then be readily coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies aimed at developing novel antihypertensive drugs.[4]

Conclusion

o-Sulfamoylbenzoic acid is a foundational molecule whose importance in modern chemical and pharmaceutical research is well-established. Its straightforward and high-yield synthesis from an inexpensive starting material, combined with its versatile chemical handles, makes it an attractive building block for complex molecular architectures. As demonstrated by its central role in the development of highly specific LPA₂ receptor agonists, the o-sulfamoylbenzoic acid scaffold continues to be a valuable tool for scientists and researchers dedicated to advancing the frontiers of drug discovery and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Siddiqui, W. A., et al. (2007). o-Sulfamoylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4117.

- Garlapati, P. R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6356–6373.

- Tanabe Seiyaku Co., Ltd. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. European Patent No. EP0068239A2. Google Patents.

Sources

- 1. This compound | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

A Technical Guide to 2-Sulfamoylbenzoic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2-carboxybenzenesulfonamide, authoritatively identified by its IUPAC name, 2-sulfamoylbenzoic acid . The document elucidates the principles of IUPAC nomenclature that determine its formal name, details its key physicochemical properties, and presents a validated synthetic methodology. Furthermore, it explores the significance of this molecule and its derivatives as a privileged scaffold in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors and receptor modulators. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important chemical entity.

IUPAC Nomenclature and Structural Elucidation

A precise and unambiguous naming system is fundamental to chemical communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose. The common name "2-carboxybenzenesulfonamide" accurately describes the molecule's components but does not follow the formal hierarchical rules of IUPAC nomenclature.

The Principle of Functional Group Priority

When a molecule contains multiple functional groups, IUPAC rules dictate a priority order to determine the parent name of the compound.[1][2] The functional group with the highest priority defines the suffix of the name, while all other groups are treated as substituents and are indicated by prefixes.[3][4] Carboxylic acids are assigned a higher priority than sulfonic acid derivatives, including sulfonamides.[3][4][5]

Derivation of the IUPAC Name: this compound

The correct IUPAC name is derived through the following logical steps:

-

Identify the Highest Priority Functional Group: The molecule contains a carboxylic acid group (-COOH) and a sulfonamide group (-SO₂NH₂). According to IUPAC priority rules, the carboxylic acid group is senior.[3][5]

-

Determine the Parent Structure: Since the -COOH group has the highest priority and is attached to a benzene ring, the parent name is benzoic acid .[6]

-

Number the Parent Structure: The carbon atom of the benzene ring to which the carboxylic acid group is attached is designated as position 1 (C1).[6][7]

-

Identify and Name the Substituent: The sulfonamide group (-SO₂NH₂) is treated as a substituent. When a -SO₂NH₂ group is a substituent, it is named sulfamoyl .

-

Assign the Substituent's Position: The sulfamoyl group is attached to the carbon at position 2 (C2) of the benzene ring.

-

Assemble the Final Name: Combining the substituent's position, name, and the parent name gives the final, correct IUPAC name: This compound .[8]

Structural Representation

The chemical structure of this compound is depicted below, with IUPAC numbering.

Caption: Structure of this compound.

Common Synonyms

In scientific literature and chemical databases, this compound may be referred to by several synonyms, including:

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. These properties dictate its solubility, stability, and ability to interact with biological targets.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄S | [8][9] |

| Molecular Weight | 201.20 g/mol | [8][9] |

| Melting Point | 154-156 °C | [9][11] |

| Boiling Point (Predicted) | 454.8 ± 47.0 °C | [9][11] |

| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [9][11] |

| pKa (Predicted) | 3.13 ± 0.36 | [11] |

| XLogP3 | -0.4 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 5 | [8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [11] |

| CAS Number | 632-24-6 | [8][11] |

The presence of both a carboxylic acid and a sulfonamide group makes the molecule capable of acting as both a hydrogen bond donor and acceptor, which is a key feature for molecular recognition in biological systems.[8] Its low predicted octanol-water partition coefficient (XLogP3) suggests a high degree of hydrophilicity.

Synthetic Methodologies

The synthesis of this compound and its derivatives is well-established in organic chemistry, often involving a multi-step process that can be adapted to generate diverse libraries of related compounds for drug discovery.

Core Synthetic Strategy

A prevalent and efficient method for synthesizing the this compound core involves the chlorosulfonation of an appropriate benzoic acid precursor, followed by amination to form the desired sulfonamide.[12] This modular approach allows for the introduction of various substituents on both the aromatic ring and the sulfonamide nitrogen.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of Substituted 2-Sulfamoylbenzoic Acids

The following protocol is a representative example adapted from methodologies used in the synthesis of related sulfonamide-carboxamide derivatives.[12] This procedure illustrates the synthesis of a sulfonamide from a sulfonyl chloride intermediate.

Objective: To synthesize a 2-(substituted-sulfamoyl)benzoic acid from 2-(chlorosulfonyl)benzoic acid.

Materials:

-

2-(Chlorosulfonyl)benzoic acid

-

Amine (e.g., cyclopropylamine, morpholine, or aqueous ammonia)

-

Appropriate solvent (e.g., water, THF)

-

Base (if required, e.g., NaHCO₃)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve or suspend the 2-(chlorosulfonyl)benzoic acid intermediate in a suitable solvent (e.g., water).

-

Amine Addition: Cool the mixture in an ice bath. Slowly add the desired amine (typically 1.1 to 2 equivalents) to the stirring solution. If using an amine salt, a base may be required to liberate the free amine. For the synthesis of the primary this compound, concentrated aqueous ammonia would be used.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Work-up and Isolation: Once the reaction is complete, acidify the reaction mixture by the slow addition of hydrochloric acid until the pH is approximately 2-3. This protonates the carboxylate and causes the product to precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound derivative.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Applications in Medicinal Chemistry and Drug Development

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously introduced with the advent of sulfa drugs, the first broadly effective antimicrobials.[13] The this compound scaffold is a modern embodiment of this legacy, serving as a versatile building block for a wide range of biologically active molecules.[13]

A Privileged Scaffold for Enzyme Inhibition

The structural arrangement of a carboxylic acid ortho to a sulfonamide group creates a powerful pharmacophore for targeting enzyme active sites, particularly metalloenzymes.

-

Carbonic Anhydrase Inhibition: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes.[13][14] The sulfonamide moiety coordinates directly with the zinc ion in the enzyme's active site, leading to inhibition. This mechanism is exploited for therapeutic effects in glaucoma, epilepsy, and some cancers.[13][14][15]

Caption: Simplified binding of a sulfonamide inhibitor to a zinc metalloenzyme.

Case Studies of Derivatives in Drug Discovery

The versatility of the this compound core is demonstrated by its use in developing modulators for diverse biological targets.

-

h-NTPDase Inhibitors: Specific derivatives have been synthesized and identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[12] These enzymes are involved in pathological processes like thrombosis and inflammation, making their inhibitors promising therapeutic candidates.[12]

-

MrgX1 Receptor Modulators: In the search for non-opioid pain treatments, a series of 2-sulfonamidebenzamides, derived from the core structure, were developed as positive allosteric modulators of the MrgX1 receptor, a target specifically expressed in pain-sensing neurons.[16]

-

COX Inhibitors: The structural analog N-acetyl-2-carboxybenzenesulfonamide acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, demonstrating more potent inhibition of both COX-1 and COX-2 in vitro compared to aspirin.[17]

Conclusion

While commonly referred to as 2-carboxybenzenesulfonamide, the official IUPAC name for this compound is This compound , a designation derived from the hierarchical priority of its functional groups. This molecule is more than a nomenclature exercise; it is a fundamentally important scaffold in medicinal chemistry. Its defined physicochemical properties, accessible synthetic routes, and the proven biological activity of its derivatives underscore its continued relevance. From established roles as carbonic anhydrase inhibitors to novel applications in pain and inflammation, the this compound core provides a robust and adaptable platform for the design and development of next-generation therapeutics.

References

- Vertex AI Search. (2025). IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes.

- KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.

- Chemistry LibreTexts. (2020). 18.

- Unknown. (2010).

- Chemistry School. (n.d.). IUPAC Naming: How to Describe Prioritised Functional Groups in a Name.

- Master Organic Chemistry. (2011).

- University of California, Davis. (2012).

- Scribd. (n.d.). Iupac Rules and Practice Sheet With Answers 1 PDF.

- Sarthaks eConnect. (2022). Give IUPAC rules for naming substituted benzene.

- Vedantu. (n.d.).

- National Institutes of Health (NIH). (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.

- Cayman Chemical. (n.d.). N-acetyl-2-carboxy Benzenesulfonamide (CAS Number: 849067-18-1).

- ChemicalBook. (2025). 2-CARBOXY PHENYLSULFAMIDE | 632-24-6.

- ChemicalBook. (n.d.). 2-CARBOXY PHENYLSULFAMIDE CAS#: 632-24-6.

- PubMed Central (PMC). (n.d.).

- ResearchGate. (n.d.). General synthetic scheme for the synthesis of sulfonamides 16-35.

- Unknown. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- ChemicalBook. (n.d.). 2-CARBOXY PHENYLSULFAMIDE | 632-24-6.

- PubChem. (n.d.). This compound | C7H7NO4S | CID 69436.

- ChemBK. (2022). P-Carboxy benzene sulfonamide.

- Eureka. (2015).

- Google Patents. (n.d.).

- PubMed. (2018).

- Unknown. (2025).

- PharmaCompass.com. (n.d.). (2-Methoxycarbonyl)

- PubChem. (n.d.). Carzenide | C7H7NO4S | CID 8739.

- Elam Pharma. (n.d.). P-Carboxy Benzene Sulfonamide Manufacturer CAS:138-41-0.

- PubMed Central (PMC). (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases.

- ResearchGate. (2025).

Sources

- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chemistryschool.net [chemistryschool.net]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. scribd.com [scribd.com]

- 8. This compound | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-CARBOXY PHENYLSULFAMIDE CAS#: 632-24-6 [amp.chemicalbook.com]

- 10. 2-CARBOXY PHENYLSULFAMIDE | 632-24-6 [amp.chemicalbook.com]

- 11. 2-CARBOXY PHENYLSULFAMIDE | 632-24-6 [chemicalbook.com]

- 12. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 14. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

Introduction: A Molecule of Incidental Importance

An In-Depth Technical Guide to 2-Sulfamoylbenzoic Acid: From a Sweet Discovery to a Modern Medicinal Scaffold

This compound, also known as o-sulfamoylbenzoic acid, is an organic compound featuring a benzoic acid core substituted with a sulfonamide group at the ortho position.[1][2] While structurally unassuming, this molecule holds a significant place in the history of synthetic chemistry and has evolved into a versatile building block in contemporary drug discovery and materials science.[3][4] Its initial discovery was not the result of a targeted search but a pivotal intermediate step in the synthesis of the world's first commercial artificial sweetener, saccharin.[5][6][7] This guide provides a comprehensive technical overview of this compound, from its historical roots and synthesis methodologies to its modern applications, designed for researchers, chemists, and professionals in drug development.

Historical Context: The Serendipitous Discovery via Saccharin

The story of this compound is inextricably linked to the discovery of saccharin in 1879 by Constantin Fahlberg at Ira Remsen's laboratory at Johns Hopkins University.[7] Fahlberg was investigating the oxidation of o-toluenesulfonamide when he inadvertently noticed an intensely sweet taste on his hands from the chemicals he was working with.[7] This led to the identification of benzoic sulfimide, which he named saccharin.

The classic Remsen-Fahlberg synthesis established this compound as a crucial, albeit transient, intermediate. The process begins with toluene, which is treated with chlorosulfonic acid to produce o-toluenesulfonyl chloride. This is subsequently reacted with ammonia to form o-toluenesulfonamide. The critical step involves the oxidation of the methyl group of o-toluenesulfonamide, typically with an oxidizing agent like potassium permanganate or dichromate, which yields this compound.[5] Upon heating, this intermediate readily undergoes intramolecular cyclization to form saccharin and water.[5] For decades, the primary significance of this compound was confined to its role as a precursor in this industrial process.

Physicochemical and Structural Properties

This compound is a white, crystalline solid soluble in polar solvents.[4] Its structure combines a carboxylic acid group and a sulfonamide group, both of which are capable of hydrogen bonding, influencing its physical properties and reactivity.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄S | [3][8] |

| Molecular Weight | 201.20 g/mol | [1][8] |

| CAS Number | 632-24-6 | [1][3] |

| Melting Point | 153-156 °C | [3][8] |

| Boiling Point | 454.8 °C at 760 mmHg | [3] |

| pKa | 3.13 ± 0.36 (Predicted) | [3] |

| Density | 1.536 g/cm³ | [3] |

| XLogP3 | -0.4 | [1][3] |

| Hydrogen Bond Donors | 2 | [1][3] |